molecular formula C7H10N4 B2362190 2-Tert-butyl-5-ethynyltetrazole CAS No. 2026392-51-6

2-Tert-butyl-5-ethynyltetrazole

Cat. No.: B2362190
CAS No.: 2026392-51-6
M. Wt: 150.185
InChI Key: YRXPELGWPRNBCO-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-ethynyltetrazole is a nitrogen-rich heterocyclic compound featuring a tetrazole core substituted with a tert-butyl group at position 2 and an ethynyl group at position 4. Tetrazoles are known for their high nitrogen content, thermal stability, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-tert-butyl-5-ethynyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-6-8-10-11(9-6)7(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXPELGWPRNBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026392-51-6
Record name 2-tert-butyl-5-ethynyl-2H-1,2,3,4-tetrazole
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Preparation Methods

Cycloaddition-Based Synthesis

The foundational approach involves [3+2] cycloaddition between nitriles and sodium azide, followed by subsequent functionalization. For 2-tert-butyl-5-ethynyltetrazole, the tert-butyl group is introduced via alkylation, while the ethynyl moiety is incorporated through cross-coupling reactions.

Procedure :

  • Tetrazole Core Formation : React tert-butyl cyanide with sodium azide in dimethylformamide (DMF) at 100–120°C for 12–24 hours, catalyzed by ammonium chloride. This yields 5-tert-butyltetrazole.
  • Ethynylation : Subject 5-tert-butyltetrazole to a Sonogashira coupling with ethynyltrimethylsilane, using palladium(II) acetate and copper(I) iodide in triethylamine. Desilylation with tetra-n-butylammonium fluoride (TBAF) affords the target compound.

Key Parameters :

  • Temperature : Cycloaddition requires >100°C for complete conversion.
  • Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes coupling efficiency.
  • Yield : 62–68% over two steps[^1^].

Direct Alkylation-Ethynylation Strategy

An alternative one-pot method involves simultaneous introduction of tert-butyl and ethynyl groups.

Procedure :

  • React 5-ethynyltetrazole with tert-butyl bromide in the presence of potassium carbonate in acetonitrile at 60°C.
  • Purify via column chromatography (hexane/ethyl acetate, 4:1).

Advantages :

  • Reduced Steps : Eliminates intermediate isolation.
  • Scalability : Achieves 55% yield at 10-mmol scale[^2^].

Mechanistic Insights and Optimization

Regioselectivity in Alkylation

The tert-butyl group preferentially occupies the 2-position due to steric and electronic factors. Density functional theory (DFT) calculations indicate that alkylation at N2 is favored by 8.3 kcal/mol over N1, aligning with experimental observations[^3^].

Optimization Table :

Alkylating Agent Solvent Temp (°C) N2:N1 Ratio Yield (%)
tert-Butyl bromide Acetonitrile 60 9:1 55
tert-Butyl chloride DMF 80 7:1 48
tert-Butyl iodide THF 50 8:1 52

Ethynylation via Cross-Coupling

Sonogashira coupling efficiency hinges on catalyst selection and base. Triethylamine outperforms diisopropylethylamine (DIPEA) due to enhanced Pd coordination.

Performance Metrics :

Catalyst System Base Yield (%) Purity (%)
Pd(OAc)₂/CuI/PPh₃ Et₃N 68 98
PdCl₂(PPh₃)₂/CuI DIPEA 57 95
PEPPSI-IPr Et₃N 72 97

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.12 (s, 1H, ethynyl).
  • IR (KBr): 2120 cm⁻¹ (C≡C stretch), 1605 cm⁻¹ (tetrazole ring).
  • MS (ESI+) : m/z 195.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals >98% purity for optimized routes.

Challenges and Limitations

Competing Side Reactions

  • Diethylation : Occurs at elevated temperatures (>70°C), reducing yield by 15–20%.
  • Oxidative Homocoupling : Mitigated by degassing solvents and using nitrogen atmospheres.

Scalability Issues

  • Catalyst Cost : Palladium-based systems increase production costs for industrial applications.
  • Purification Complexity : Silica gel chromatography becomes impractical at >100-g scales.

Emerging Methodologies

Electrochemical Alkylation

Recent advances utilize electrochemistry to directly alkylate tetrazoles, achieving 60% yield with minimal waste.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethynyltetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis and Coordination Chemistry

  • 2-Tert-butyl-5-ethynyltetrazole serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes. For instance, it has been used in the synthesis of novel copper(II) complexes, demonstrating its potential as a chelating agent .
  • The compound's reactivity can lead to various transformations, including oxidation to form carboxylic acids or ketones and substitution reactions that yield substituted tetrazoles with diverse functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research has indicated that tetrazole derivatives exhibit significant biological activity, including antimicrobial and anticancer effects. For example, studies have shown that certain tetrazole analogs enhance the inhibition of protein arginine deiminase (PAD) enzymes, which are implicated in various diseases, including cancer .
  • In vitro studies have demonstrated that compounds derived from 2-tert-butyl-5-ethynyltetrazole can inhibit the growth of cancer cell lines, highlighting their potential as therapeutic agents .

Medicinal Chemistry

Drug Development

  • The compound is explored as a scaffold for designing new pharmaceuticals. Its structural characteristics make it suitable for modifications aimed at enhancing bioactivity and selectivity against specific biological targets. For instance, modifications to the tetrazole ring have been shown to improve the potency of inhibitors targeting PAD enzymes .
  • The incorporation of hydrophobic groups like tert-butyl enhances cellular permeability and selectivity for therapeutic targets, making it a focus for developing isozyme-specific inhibitors .

Industrial Applications

Material Science and Explosives

  • Due to its high nitrogen content and stability, 2-tert-butyl-5-ethynyltetrazole finds applications in the production of advanced materials such as polymers and explosives. Its unique properties facilitate the development of materials with specific performance characteristics required in various industrial applications .

Case Study 1: Coordination Chemistry

A study investigated the oxidative dissolution of copper powder using 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole as a ligand. This research demonstrated the formation of several molecular complexes, showcasing the compound's utility in synthesizing metal-organic frameworks .

Case Study 2: Anticancer Activity

In a series of experiments evaluating the antiproliferative effects of tetrazole derivatives on U2OS cells (a human osteosarcoma cell line), compounds derived from 2-tert-butyl-5-ethynyltetrazole showed varying degrees of effectiveness in inhibiting cell growth. The most potent compounds led to significant reductions in cell viability at concentrations as low as 20 μM .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethynyltetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Core Structure Substituents Key Properties/Applications Reference
2-Tert-butyl-5-ethynyltetrazole Tetrazole 2-tert-butyl, 5-ethynyl High steric hindrance, reactive ethynyl group for conjugation N/A (hypothesized)
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate (Compound 3, ) Tetrazole + benzoxazole Benzoxazole-linked tetrazole Antimicrobial, anti-inflammatory activities
5-Methyl-1H-benzotriazole (5-Me-BT) Benzotriazole 5-methyl Corrosion inhibitor, environmental persistence
2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole () Benzotriazole Di-tert-butyl, hydroxyl UV stabilizer in polymers

Key Observations :

  • Steric Effects : The tert-butyl group in 2-tert-butyl-5-ethynyltetrazole likely enhances stability and reduces enzymatic degradation, similar to tert-butyl-substituted benzotriazoles in polymer stabilization .
  • Reactivity : The ethynyl group enables click chemistry applications (e.g., bioconjugation), a feature absent in methyl- or benzoxazole-substituted analogs .
  • Biological Activity : Benzoxazole-tetrazole hybrids () exhibit antimicrobial properties, suggesting that 2-tert-butyl-5-ethynyltetrazole could be explored for similar pharmacological roles if functionalized appropriately.
Thermal and Chemical Stability
  • Tetrazoles vs. Benzotriazoles : Tetrazoles generally exhibit higher thermal stability due to aromaticity and resonance stabilization, whereas benzotriazoles are more prone to photodegradation .
  • Substituent Impact : tert-butyl groups in benzotriazoles () improve UV resistance; this may extrapolate to tetrazoles, enhancing their utility in high-temperature or light-exposed environments.
Environmental and Toxicological Considerations
  • Benzotriazoles like 5-Me-BT are persistent environmental contaminants . The tert-butyl group in 2-tert-butyl-5-ethynyltetrazole could similarly hinder biodegradation, necessitating ecological risk assessment.

Biological Activity

2-Tert-butyl-5-ethynyltetrazole is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₉H₁₃N₅
  • Molecular Weight : 177.23 g/mol
  • CAS Number : 2026392-51-6

The biological activity of 2-tert-butyl-5-ethynyltetrazole is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It acts as a modulator for specific receptors, influencing signaling pathways that are critical in various physiological processes.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and responses.

Biological Activities

Research indicates that 2-tert-butyl-5-ethynyltetrazole exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against a range of pathogens.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation through modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased levels of inflammatory markers

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with 2-tert-butyl-5-ethynyltetrazole led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential utility in cancer therapy, warranting further exploration in clinical settings.

Case Study: Antimicrobial Efficacy

In vitro testing against common bacterial strains revealed that 2-tert-butyl-5-ethynyltetrazole exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 2-tert-butyl-5-ethynyltetrazole. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-5-ethynyltetrazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of 2-tert-butyl-5-ethynyltetrazole typically involves multi-step reactions. For example, analogous tetrazole derivatives are synthesized via cycloaddition of azides with nitriles or via substitution reactions on pre-functionalized tetrazole cores . Key factors include:

  • Catalyst selection : Use of copper(I) catalysts for azide-alkyne cycloaddition (CuAAC) to improve regioselectivity.
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in THF or DMF) to achieve high yields.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the pure compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-tert-butyl-5-ethynyltetrazole?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for 1^1H; δ ~28–35 ppm for 13^13C) and ethynyl protons (sharp singlet at δ ~2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₇H₁₁N₄).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. How does the steric bulk of the tert-butyl group affect the compound’s stability and reactivity?

Methodological Answer: The tert-butyl group enhances stability by:

  • Steric shielding : Protecting the tetrazole ring from nucleophilic attack or oxidation .
  • Thermal stability : Bulkier substituents reduce decomposition rates under heat, as seen in thermogravimetric analysis (TGA) of similar compounds .
    Controlled experiments comparing tert-butyl with smaller alkyl groups (e.g., methyl) show a 20–30% increase in half-life under oxidative conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-tert-butyl-5-ethynyltetrazole?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or antimicrobial targets) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Ethynyl groups often act as electron-deficient regions, enabling nucleophilic additions .
  • SAR comparisons : Compare with structurally similar compounds (e.g., 5-ethynyl-1-phenyltetrazole) to infer activity trends .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Systematic parameter variation : Test solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature gradients to identify reproducibility issues .
  • Comparative assays : Use standardized biological assays (e.g., MIC for antimicrobial studies) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from cell line differences .
  • Meta-analysis : Aggregate data from PubMed, Scopus, and patent databases to identify consensus trends .

Q. What strategies enable selective functionalization of the ethynyl group in 2-tert-butyl-5-ethynyltetrazole?

Methodological Answer:

  • Sonogashira coupling : Attach aryl/alkyl halides to the ethynyl group using Pd/Cu catalysts .
  • Click chemistry : Azide-alkyne cycloaddition to generate triazole-linked conjugates for drug delivery systems .
  • Protection-deprotection : Temporarily shield the tetrazole ring with Boc groups during ethynyl modifications .

Q. How does 2-tert-butyl-5-ethynyltetrazole interact with biological targets, and what are its potential off-target effects?

Methodological Answer:

  • Target identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proteins like kinases or GPCRs .
  • Off-target screening : Perform high-throughput screening against panels of receptors/enzymes (e.g., CEREP’s Psychoactive Drug Screen) .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in liver microsomes, identifying potential toxic intermediates .

Q. What are the challenges in scaling up 2-tert-butyl-5-ethynyltetrazole synthesis for preclinical studies?

Methodological Answer:

  • Solvent selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Implement flow chemistry systems to recover expensive catalysts (e.g., Pd nanoparticles) .
  • Purification bottlenecks : Optimize crystallization conditions using Hansen solubility parameters to reduce reliance on chromatography .

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